molecular formula C7H4F6N2 B3154774 2,6-Bis-trifluoromethyl-pyridin-4-ylamine CAS No. 78448-45-0

2,6-Bis-trifluoromethyl-pyridin-4-ylamine

Cat. No.: B3154774
CAS No.: 78448-45-0
M. Wt: 230.11 g/mol
InChI Key: KPSPGGWCQFNRNP-UHFFFAOYSA-N
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Description

2,6-Bis-trifluoromethyl-pyridin-4-ylamine is a chemical compound that belongs to the group of pyridine derivatives. It has a molecular formula of C7H4F6N2 and a molecular weight of 230.11 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.11 and a molecular formula of C7H4F6N2 .

Scientific Research Applications

Complexation and Interaction Studies

  • 2,6-Bis-trifluoromethyl-pyridin-4-ylamine and similar compounds demonstrate significant intermolecular hydrogen bonding capabilities. These interactions are greatly influenced by the size of the acyl substituent, which plays a crucial role in the formation of associations (Ośmiałowski et al., 2010).

Luminescence and Photophysical Properties

  • Research has shown that certain complexes involving derivatives of this compound exhibit enhanced luminescence lifetimes. The increase in emission lifetime is attributed to the manipulation of the sigma-donor strength of ligands (Duati et al., 2003).

Metal Complexes and Supramolecular Networks

  • This compound derivatives are utilized in creating metal complexes and heterometallic supramolecular networks. These materials are significant for their potential applications in areas like molecular electronics and materials science (Veliks et al., 2014).

Catalytic and Synthesis Applications

  • Some derivatives of this compound are instrumental in catalytic processes, such as the aminomethylation reaction of ortho-pyridyl C-H bonds, showcasing their versatility in organic synthesis (Nagae et al., 2015).

Spin-Crossover Materials

  • Certain iron(II) complexes containing this compound exhibit thermal and light-induced spin-transitions. These materials are of interest for their potential use in information storage and sensors (Pritchard et al., 2009).

Chemosensors

  • This compound has been studied as a chemosensor for fluoride ions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).

Mechanism of Action

The mechanism of action for 2,6-Bis-trifluoromethyl-pyridin-4-ylamine is not specified in the search results. It’s worth noting that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet indicates that 2,6-Bis-trifluoromethyl-pyridin-4-ylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSPGGWCQFNRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2,6-bis(trifluoromethyl)pyridine (50 g, 0.20 mole) in concentrated ammonia (250 ml, density 0.88) and ethanol (250 ml) containing copper sulphate (ca. 0.5 g) was stirred and heated in a pressure vessel at 100°-120° C. for 5 hours. The mixture was cooled, extracted with methylene chloride and dried over MgSO4. The solvent was removed under reduced pressure leaving the title compound as a cream solid. The product was recovered in a yield of 26 g, (56% of theoretical), m.p. 147°-149° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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